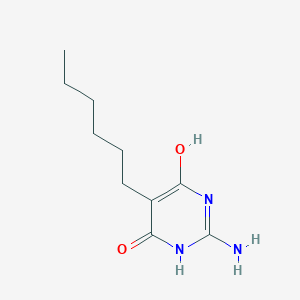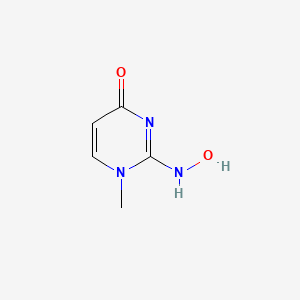![molecular formula C19H20BrN3 B13101633 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, a cyclohexyl group attached to the nitrogen atom, and an imidazo[1,2-A]pyridine core. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding imidazo[1,2-A]pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Fluorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
Uniqueness
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C19H20BrN3 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H20BrN3/c20-15-11-9-14(10-12-15)18-19(21-16-6-2-1-3-7-16)23-13-5-4-8-17(23)22-18/h4-5,8-13,16,21H,1-3,6-7H2 |
InChI Key |
BPHJEUFBPLLOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


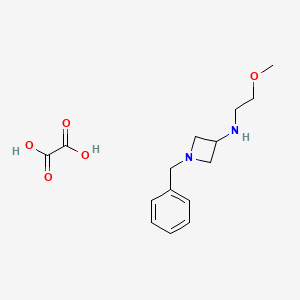

![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)

![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
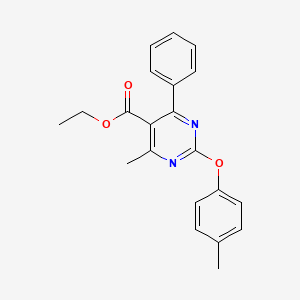
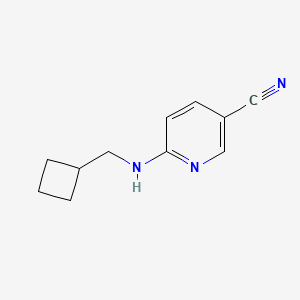
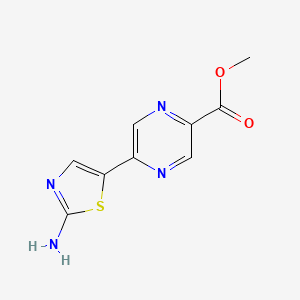
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
